1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a chemical compound with the molecular formula C9H11FN2O5. It is known for its unique structure, which includes a fluorinated oxolane ring attached to a pyrimidine dione moiety.
Preparation Methods
The synthesis of 1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves multiple steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with diisopropylethylamine and K2OsO4*2H2O.
Oxidation: The reaction proceeds with K3Fe(CN)6 and DHQD-PHN in a water and 2-methyl-propan-2-ol mixture.
Acid Treatment: The intermediate is treated with H2SO4 in tetrahydrofuran at 0°C.
Base Treatment: The product is then treated with NaH in dimethylformamide.
Catalysis: Rh(PPh3)3Cl and pyridine in aqueous ethanol are used for further reaction.
Final Steps: The final steps involve heating and treatment with pyridine*HF in dioxane.
Industrial production methods typically involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including :
Oxidation: Using oxidizing agents like K3Fe(CN)6.
Reduction: Can be reduced under specific conditions.
Substitution: Fluorine and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include acids (H2SO4), bases (NaH), and catalysts (Rh(PPh3)3Cl). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets . It is known to target enzymes and receptors involved in various biological pathways. The fluorinated oxolane ring and pyrimidine dione moiety play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can be compared with similar compounds such as :
5-fluorouridine: Known for its antiviral and anticancer properties.
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Another fluorinated pyrimidine compound with unique properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Properties
Molecular Formula |
C9H11FN2O5 |
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Molecular Weight |
246.19 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6+,7?,8-/m1/s1 |
InChI Key |
FVBOTRDLABQYMI-JDNPWWSISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)F)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O |
Origin of Product |
United States |
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